

Basic principles of using Phenol Red in cell culture media.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenol Red*

Cat. No.: *B144684*

[Get Quote](#)

Phenol Red in Cell Culture Media: A Technical Guide

Phenol Red, a water-soluble dye, is a long-standing and widely utilized pH indicator in cell culture media. Its vivid color transition provides a simple, real-time visual assessment of the pH of the culture environment, which is crucial for maintaining optimal conditions for cell growth and proliferation. This technical guide provides an in-depth overview of the core principles of using **Phenol Red**, including its mechanism of action, potential effects on cultured cells, and protocols for its use and for assays where it may be an interfering substance.

Core Principles of Phenol Red as a pH Indicator

Phenol Red, also known as phenolsulfonphthalein, functions as a weak acid. Its structure changes in response to alterations in the hydrogen ion concentration of the surrounding medium, resulting in a shift in its light absorption properties and, consequently, a visible color change.^[1] This allows for a rapid, non-invasive method to monitor the health and metabolic activity of cell cultures.

Mechanism of pH Indication

As cells metabolize nutrients, they produce acidic byproducts such as lactic acid and carbon dioxide, which lower the pH of the culture medium.^[1] This acidification leads to a protonation of the **Phenol Red** molecule, causing a conformational change that shifts its absorption spectrum.

The medium transitions from red to orange and finally to yellow, indicating a drop in pH. Conversely, an increase in pH, which can occur due to factors like the loss of CO₂ from the medium, will cause the medium to become a brighter pink or purple.[\[1\]](#)

Quantitative Data: pH Range, Color, and Absorbance

The color of **Phenol Red** in cell culture media provides a reliable indication of the pH within a specific range. The table below summarizes the relationship between pH, the observed color, and the corresponding maximum absorbance wavelength (λ_{max}).

pH	Observed Color	Maximum Absorbance (λ_{max})	Interpretation
≤ 6.5	Lemon Yellow	~435 nm [2] [3]	Acidic conditions, potentially due to high metabolic activity or contamination.
6.8	Yellow	~443 nm [4]	Acidic conditions, indicating a need for a media change.
7.0	Orange	-	Slightly acidic, approaching the lower limit of the optimal range.
7.4	Red	~560 nm [2] [5]	Optimal physiological pH for most mammalian cell cultures. [6]
7.6	Pink	-	Slightly alkaline.
7.8	Violet	-	Alkaline conditions.
≥ 8.2	Bright Pink	>570 nm [4]	Alkaline conditions, potentially due to CO ₂ loss or contamination. [1]

Typical Concentrations in Cell Culture Media

Phenol Red is typically included in commercially available cell culture media at concentrations ranging from 5 to 15 mg/L.^{[6][7]} A common concentration is 15 mg/L.^[4] Another source indicates a typical concentration of 11 mg/L and a final concentration of 33 µM when supplemented into a complete growth medium.^{[8][9]}

Potential Effects of Phenol Red on Cultured Cells

While **Phenol Red** is generally considered safe for most cell lines, it is not entirely inert and can have several effects on cultured cells that researchers must consider.

Estrogenic Activity

Phenol Red exhibits weak estrogenic activity.^{[1][10]} It can bind to estrogen receptors, particularly in hormone-sensitive cell lines like MCF-7 breast cancer cells, and stimulate cell proliferation and gene expression.^{[10][11]} This can interfere with studies involving hormone signaling or the screening of estrogenic or anti-estrogenic compounds.^{[1][5]} Therefore, for such studies, the use of **Phenol Red**-free media is strongly recommended.

```
// Nodes Phenol_Red [label="Phenol Red", fillcolor="#FBBC05", fontcolor="#202124"]; ER
[label="Estrogen Receptor (ER)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERE
[label="Estrogen Response\nElement (ERE)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Nucleus [label="Nucleus", shape=oval, style=dashed, color="#5F6368"]; Transcription
[label="Gene Transcription", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation
[label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Phenol_Red -> ER [label="Binds to"]; ER -> Nucleus [label="Translocates to"];
Nucleus -> ERE [style=invis]; ER -> ERE [label="Binds to"]; ERE -> Transcription; Transcription
-> Proliferation; } .dot Caption: Simplified pathway of Phenol Red's estrogenic activity.
```

Interference with Assays

The inherent color and fluorescence of **Phenol Red** can interfere with various cell-based assays that rely on optical measurements.

- **Colorimetric Assays:** In assays like the MTT assay, which measures cell viability via a color change, the absorbance of **Phenol Red** can overlap with that of the formazan product,

leading to inaccurate results.[6]

- Fluorescence-Based Assays: **Phenol Red** is fluorescent and can increase background fluorescence, reducing the signal-to-noise ratio in fluorescence microscopy and plate reader-based assays.[1]
- Spectrophotometric Assays: The absorbance of **Phenol Red** can interfere with spectrophotometric measurements, potentially compromising experimental accuracy.[11]

Redox Activity and Cytotoxicity

Recent studies have indicated that **Phenol Red** can participate in redox reactions, particularly in the presence of certain enzymes like myeloperoxidase, which can lead to the production of reactive oxygen species (ROS).[12] This can induce oxidative stress in cells. While generally considered non-toxic, some studies suggest that **Phenol Red** may have cytotoxic effects on certain cell types, and its presence can influence cell proliferation rates and protein expression patterns.[1][13][14]

Experimental Protocols

Preparation of Cell Culture Medium with Phenol Red

This protocol describes the general steps for preparing a cell culture medium supplemented with **Phenol Red**.

- Obtain Materials:
 - Powdered basal medium (e.g., DMEM, RPMI-1640)
 - Cell culture grade water
 - Sodium bicarbonate
 - Phenol Red** sodium salt solution (e.g., 33 mM stock)
 - Other supplements as required (e.g., L-glutamine, antibiotics, serum)
 - Sterile filtration unit (0.22 μ m filter)

- Sterile storage bottles
- Procedure:
 1. In a sterile environment (e.g., a laminar flow hood), dissolve the powdered basal medium in cell culture grade water, using about 90% of the final volume.
 2. Add sodium bicarbonate as specified by the medium formulation.
 3. Add the **Phenol Red** solution to achieve the desired final concentration (e.g., a 1:1000 dilution of a 33 mM stock to get a final concentration of 33 μ M).[9]
 4. Add other supplements as required.
 5. Adjust the pH to the desired level (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH. The color of the medium will serve as a visual guide.
 6. Bring the medium to the final volume with cell culture grade water.
 7. Sterilize the medium by passing it through a 0.22 μ m filter.
 8. Store the sterile medium at 2-8°C, protected from light.

Experimental Workflow: Assessing Compound Cytotoxicity

This workflow outlines the key steps in a typical cytotoxicity assay where the presence of **Phenol Red** needs to be considered.

```
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Seed_Cells [label="Seed cells in a\n96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Treat_Cells [label="Treat cells with\ntest compound", fillcolor="#4285F4",
fontcolor="#FFFFFF"];
Incubate [label="Incubate for a\nundefined period", fillcolor="#4285F4",
fontcolor="#FFFFFF"];
Assay_Choice [label="Assay Choice", shape=diamond,
fillcolor="#FBBC05", fontcolor="#202124"];
MTT_Assay [label="MTT Assay",
fillcolor="#EA4335", fontcolor="#FFFFFF"];
Other_Assay [label="Other Viability Assay\n(e.g., LDH, Trypan Blue)", fillcolor="#F1F3F4", fontcolor="#202124"];
Remove_Medium
```

```
[label="Remove Phenol Red-\ncontaining medium", fillcolor="#FBBC05", fontcolor="#202124"];  
Add_Reagent [label="Add assay reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure  
[label="Measure absorbance/\nfluorescence", fillcolor="#4285F4", fontcolor="#FFFFFF"];  
Analyze [label="Analyze data and\ndetermine IC50", fillcolor="#34A853",  
fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853",  
fontcolor="#FFFFFF"];
```

```
// Edges Start -> Seed_Cells; Seed_Cells -> Treat_Cells; Treat_Cells -> Incubate; Incubate ->  
Assay_Choice; Assay_Choice -> MTT_Assay [label="Colorimetric"]; Assay_Choice ->  
Other_Assay [label="Non-interfering"]; MTT_Assay -> Remove_Medium; Remove_Medium ->  
Add_Reagent; Other_Assay -> Add_Reagent; Add_Reagent -> Measure; Measure -> Analyze;  
Analyze -> End; } .dot Caption: Workflow for a cytotoxicity assay considering Phenol Red.
```

Protocol for MTT Assay in the Presence of Phenol Red

The MTT assay is a colorimetric assay for assessing cell metabolic activity. The presence of **Phenol Red** can interfere with the absorbance reading of the formazan product. Here is a protocol that accounts for this interference.

- Materials:
 - Cells cultured in medium containing **Phenol Red**
 - Test compound
 - MTT reagent (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO or isopropanol with HCl)
 - Phosphate-buffered saline (PBS)
 - 96-well plate
 - Microplate reader
- Procedure:

1. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Treat the cells with various concentrations of the test compound and appropriate controls (vehicle control, positive control).
3. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. After incubation, carefully aspirate the medium containing **Phenol Red** from each well.
5. Wash the cells gently with PBS to remove any residual **Phenol Red**.
6. Add 100 μ L of fresh, **Phenol Red**-free medium to each well.
7. Add 10 μ L of MTT reagent to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
8. Carefully remove the MTT-containing medium.
9. Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
10. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
11. Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

Conclusion

Phenol Red remains a valuable tool for the visual monitoring of pH in cell culture. Its ease of use and immediate feedback on the culture's health make it a staple in many research laboratories. However, researchers, scientists, and drug development professionals must be aware of its potential to influence experimental outcomes, particularly in studies involving hormone signaling and in assays that rely on optical measurements. The use of **Phenol Red**-free media is a prudent choice in such sensitive applications to ensure the accuracy and reliability of the data. By understanding the fundamental principles and potential interferences of **Phenol Red**, researchers can make informed decisions to optimize their cell culture experiments and obtain robust and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. promocell.com [promocell.com]
- 2. researchgate.net [researchgate.net]
- 3. Solved Phenol red is an acid-base indicator used by | Chegg.com [chegg.com]
- 4. Phenol red - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. phenol red - Cellculture2 [cellculture2.altervista.org]
- 7. agilent.com [agilent.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. pnas.org [pnas.org]
- 11. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity of phenol red in toxicity assays for carbon nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Basic principles of using Phenol Red in cell culture media.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b144684#basic-principles-of-using-phenol-red-in-cell-culture-media>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com